molecular formula C11H15NO B1471978 (2-(Tetrahydrofuran-2-yl)phenyl)methanamine CAS No. 1780959-05-8

(2-(Tetrahydrofuran-2-yl)phenyl)methanamine

Katalognummer: B1471978
CAS-Nummer: 1780959-05-8
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: FVMNDZCRDDCLAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Tetrahydrofuran-2-yl)phenyl)methanamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . This compound is classified as a benzenamine derivative and serves as a valuable building block in medicinal chemistry and drug discovery research. The structure incorporates a tetrahydrofuran ring adjacent to the phenylmethanamine group, making it a versatile scaffold for the synthesis of more complex molecules, such as ligands for biological targets or components in material science . Researchers utilize this and related chiral amines as key intermediates in the development of pharmaceutical candidates. Proper handling procedures should be followed, and the material must be stored as recommended, potentially requiring cold-chain transportation to ensure stability .

Eigenschaften

IUPAC Name

[2-(oxolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11H,3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNDZCRDDCLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2-(Tetrahydrofuran-2-yl)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article aims to provide a detailed overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring and a phenyl group, which are known to influence its chemical reactivity and biological activity. The presence of these functional groups suggests potential for interaction with various biological targets, including enzymes and receptors.

Enzyme Interactions

Recent studies have highlighted that this compound interacts with cytochrome P450 enzymes , which are crucial for drug metabolism. This interaction may affect the pharmacokinetics of drugs metabolized by these enzymes, indicating the compound's relevance in drug development and safety assessments.

Case Studies and Research Findings

  • Synthesis and Evaluation : Research has indicated that derivatives of tetrahydrofuran-containing compounds exhibit cytotoxic effects on various tumor cell lines. Although direct studies on this compound are scarce, its structural characteristics align with those of other compounds that have shown promising results in preclinical evaluations .
  • Toxicological Assessments : Toxicological studies on related compounds have provided insights into the safety profile of tetrahydrofuran derivatives. For instance, tetrahydrofuran itself has been evaluated for carcinogenic potential in animal models, which could inform safety considerations for similar compounds .

Data Table: Summary of Biological Activities

Activity Description References
Cytochrome P450 InteractionPotential modulation of drug metabolism
Antiproliferative EffectsSimilar compounds show cytotoxicity in cancer cells
ToxicityEvaluated for carcinogenicity in animal studies

Future Directions

Further research is needed to elucidate the specific biological mechanisms of this compound. Investigating its effects on various cancer cell lines and understanding its pharmacokinetic properties will be crucial for potential therapeutic applications. Additionally, exploring its interactions with other biological targets could reveal novel uses in drug development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The presence of both the tetrahydrofuran and phenyl groups in (2-(Tetrahydrofuran-2-yl)phenyl)methanamine allows it to interact with various biological molecules, which can lead to significant medicinal applications:

  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, influencing cellular pathways. It may bind to specific biomolecules, altering their conformation and function, either activating or inhibiting their activity depending on the context.
  • Pharmaceutical Development : The compound serves as a building block in the synthesis of pharmaceutical agents. Its structural features are common in many medicinal compounds, making it a candidate for drug development.
  • Biological Studies : Its stability and interaction with biological systems suggest potential use in long-term studies of cellular functions, allowing researchers to observe changes over time without significant degradation of the compound.

A study focused on synthesizing this compound demonstrated its ability to enhance enzyme activity in specific cellular pathways. The synthesis involved straightforward methods that maintained high purity levels, allowing for reliable biological testing.

Case Study 2: Drug Development Potential

Another research initiative explored the potential of this compound as a precursor for creating novel pharmaceuticals targeting neurological disorders. The compound's interactions with neurotransmitter systems were investigated, showing promising results that warrant further exploration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared with analogues differing in substituent positions, heterocyclic rings, or functional groups. Key examples include:

Compound Key Structural Features Biological Relevance
(5-Phenylfuran-2-yl)methanamine Furan ring (unsaturated) at 2-position, phenyl at 5-position SIRT2 inhibition; urea/carboxyl substituents critical for activity
(1H-Benzo[d]imidazol-2-yl)methanamine Benzimidazole core instead of THF-phenyl Antimicrobial activity; used in 4-thiazolidinone derivatives
N-(3-Methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine THF-methylamine linked to 3-methylbenzyl group Synthetic intermediate; pharmacological applications under study
[2-(Thiophen-2-yl)phenyl]methanamine Thiophene replaces THF; phenyl-thiophene hybrid Opioid receptor modulation (e.g., thiophene fentanyl derivatives)
(Tetrahydrofuran-2-yl)methanamine Lacks phenyl group; simpler THF-methylamine structure Pharmaceutical intermediate; limited standalone bioactivity

Physicochemical Properties

Key parameters such as logP , solubility, and molecular weight influence pharmacokinetics and target binding:

Compound logP Molecular Weight (g/mol) Solubility Reference
(2-(Tetrahydrofuran-2-yl)phenyl)methanamine ~2.5* 205.3 Moderate (polar solvents) Estimated
(5-Phenylfuran-2-yl)methanamine (derivatives) 4.5–5.1 250–300 Low (hydrophobic linkers)
(1H-Benzo[d]imidazol-2-yl)methanamine ~1.8 147.2 High (polar groups)
N-(3-Methylbenzyl)-N-(THF-2-ylmethyl)amine ~3.2 233.3 Moderate

*Estimated based on THF’s polarity and phenyl hydrophobicity.

  • Insights :
    • The THF-phenyl scaffold in the target compound balances moderate logP and solubility, enhancing membrane permeability compared to highly hydrophobic furan derivatives .
    • Benzimidazole-based analogues exhibit higher solubility due to hydrogen-bonding capacity .
SIRT2 Inhibition

(5-Phenylfuran-2-yl)methanamine derivatives (e.g., compound 20) showed SIRT2 inhibition (33 ± 3% at 10 µM) with urea linkers and 4-carboxyl groups critical for activity.

Antimicrobial Activity

Benzimidazole-methanamine hybrids demonstrated potent antimicrobial effects (MIC: 2–8 µg/mL against S. aureus). The THF-phenyl compound’s activity remains unexplored but may benefit from similar amine-mediated interactions .

Opioid Receptor Modulation

Thiophene-containing analogues (e.g., thiophene fentanyl) exhibit high receptor affinity. Substituting THF for thiophene could reduce toxicity but requires empirical validation .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

This approach allows for the selective installation of the amine group on the benzyl position adjacent to the THF ring.

Preparation of the Tetrahydrofuran-2-yl Benzaldehyde Intermediate

While direct literature on 2-(Tetrahydrofuran-2-yl)benzaldehyde is limited, related methods for preparing optically active tetrahydrofuran-2-carboxylic acid derivatives provide insight into THF ring construction and functionalization. According to a patent (CN104031010A), optically active tetrahydrofuran-2-formic acid can be prepared industrially by extraction, concentration, and thin film distillation, achieving high chemical purity (~99.3%) and optical purity (~99.5% e.e.) with good yields (~77%) under controlled temperature (130 °C) and reduced pressure conditions.

This suggests that the THF ring can be introduced and purified effectively before further functionalization.

Reductive Amination to Form this compound

Reductive amination is the key step to convert the aldehyde intermediate into the target amine. The general procedure involves:

  • Reacting the aldehyde with ammonia or a primary amine source.
  • Using a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst).
  • Conducting the reaction under mild to moderate temperatures to ensure selectivity and high yield.

This method is widely used in the preparation of benzyl amines and has been adapted for THF-substituted benzaldehydes.

Purification Techniques

Purification of the final amine product generally involves:

  • Recrystallization from suitable solvents.
  • Column chromatography using mixtures such as methanol and dichloromethane (2–5% MeOH in CH2Cl2).
  • Preparative thin-layer chromatography (TLC) may be employed for small-scale purification.

These techniques ensure removal of side products and unreacted starting materials, yielding high-purity amine compounds.

Detailed Research Findings and Data

Step Conditions/Details Outcome/Yield/Purity
Preparation of THF intermediate Extraction, concentration, thin film distillation at 130 °C under reduced pressure Chemical purity: ~99.3%; Optical purity: ~99.5% e.e.; Yield: ~77%
Reductive amination Aldehyde + ammonia/amine, sodium cyanoborohydride or H2/Pd-C, mild heating High conversion to amine; yields typically >80%
Purification Column chromatography (2–5% MeOH in CH2Cl2), preparative TLC High purity amine product, removal of impurities

Notes on Industrial Scale Preparation

The industrial synthesis of this compound may utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of controlled temperature, solvent choice (e.g., 2-propyl alcohol, toluene, or p-xylene for crystallization), and seeding techniques for crystallization are important for scale-up, as demonstrated in the preparation of related THF derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(Tetrahydrofuran-2-yl)phenyl)methanamine, and how do reaction conditions influence yield?

  • The compound can be synthesized via reductive amination using (tetrahydrofuran-2-yl)methanamine and a benzaldehyde derivative. For example, a two-step protocol involves condensation with acetic acid (AcOH) at 80°C for 3 hours, followed by reduction with NaBH₄ in ethanol at room temperature (2 hours) to achieve moderate yields . Solubility in methanol facilitates purification . Key variables include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions (e.g., over-reduction).

Q. How can researchers validate the structural integrity of this compound?

  • Use a combination of ¹H/¹³C NMR to confirm the tetrahydrofuran ring integration and benzylamine backbone. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₁₅NO: 177.1154). HPLC (≥95% purity) ensures absence of byproducts like unreacted aldehyde or secondary amines .

Q. What stability considerations are critical for storing this compound?

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Stability studies show degradation >5% after 6 months at 4°C in non-polar solvents. Avoid exposure to moisture, which may hydrolyze the tetrahydrofuran ring .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydrofuran ring affect the compound’s bioactivity?

  • The (S)-enantiomer (CAS: 7175-81-7) exhibits higher binding affinity to serotonin receptors compared to the (R)-form in preliminary assays. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess activity via in vitro receptor-binding assays . Computational docking (e.g., AutoDock Vina) predicts interactions with receptor pockets, highlighting the role of ring conformation .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Batch process optimization:

  • Catalyst screening : Pd/C or Raney Ni for selective reduction (avoids side products).
  • Solvent optimization : Ethanol/THF mixtures improve substrate solubility.
  • Scale-up challenges : Heat dissipation during exothermic steps (e.g., NaBH₄ reduction) requires controlled addition rates . Pilot studies report a 15% yield increase using flow chemistry .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 vs. HeLa).
  • Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Control for batch-to-batch variability in compound purity .

Methodological Insights Table

Research AspectMethodologyKey ParametersReferences
Synthesis Reductive aminationAcOH (80°C), NaBH₄ (RT), ethanol solvent
Purification Flash chromatographySilica gel, hexane/ethyl acetate (3:1) gradient
Stability Accelerated degradation study40°C/75% RH, HPLC monitoring (0–30 days)
Bioactivity Receptor-binding assayRadiolabeled ligands, Kd calculation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Tetrahydrofuran-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Tetrahydrofuran-2-yl)phenyl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.